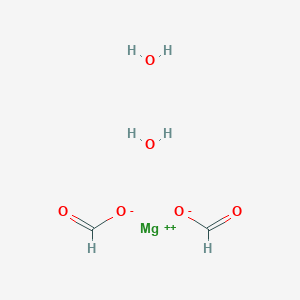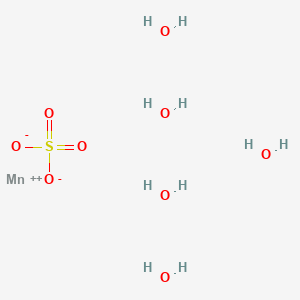
Magnesium formate dihydrate
Overview
Description
Magnesium formate dihydrate (Mg(HCOO)2·2H2O) is an inorganic salt composed of magnesium cations and formate anions. It is a white, odorless, and crystalline powder with a melting point of 115 °C. It is soluble in water and insoluble in organic solvents. This compound is mainly used as a reagent in organic synthesis, as a source of magnesium in the laboratory, and as a catalyst in various reactions.
Scientific Research Applications
Structural Studies
Magnesium formate dihydrate has been the subject of structural studies using high-energy synchrotron radiation and X-ray image intensifier/CCD detectors. These studies are crucial for understanding the electron density and structural properties of the compound (Graafsma, Svensson, & Kvick, 1997).
Thermal Decomposition Analysis
Research on the thermal decomposition of this compound provides insights into its stability and decomposition stages. This knowledge is essential for applications where thermal stability is a key concern (Dollimore, Gupta, & Nowell, 1979).
Crystal Structure Formation
This compound has been studied for its role in the formation of crystal structures under solvothermal conditions. These findings are significant for developing new crystalline materials (Viertelhaus, Anson, & Powell, 2005).
Interaction with Other Chemicals
Its interactions with other chemicals, like in the context of snow and ice control, have been investigated to understand its chemical and physical reactions when blended with different formulations (Mitchell, Link, Shi, Fay, & Mumma, 2011).
Physicochemical Property Enhancement
This compound has been used to enhance the physicochemical properties of other crystals, such as strontium formate dihydrate. These enhancements are critical for developing materials with specific desirable properties (Greena, Karuppasamy, Antony, Shajan, & Kumaresan, 2012).
Catalytic Reactions
The compound's decomposition reactions on different supports have been studied for catalytic applications. These studies help understand how magnesium formate behaves under various conditions, which is vital for its use in catalysis (Han, Yang, Deng, Wang, Lu, & Hua, 2010).
Energy Storage Applications
This compound's dehydration and hydration reactivity have been explored for thermochemical energy storage, providing insights into the use of magnesium-based compounds in energy systems (Saitou, Kurosawa, & Ryu, 2020).
Material Synthesis
It has been used in synthesizing magnesium oxide particles with unique morphologies, contributing to the field of material science and nanotechnology (Sharma & Jeevanandam, 2011).
Construction Materials
Studies have also examined magnesium formate's effect on construction materials, like its impact on the strength and microstructure of certain systems, which is vital for developing advanced construction materials (Jung‐Il, Yum, Sim, Park, & Oh, 2020).
Biomedical Applications
This compound has been referenced in the context of biomedical applications, particularly in the development of magnesium alloys and composites for orthopedic implants. This is crucial for advancing biocompatible and biodegradable implant materials (Radha & Sreekanth, 2017).
Safety and Hazards
When handling Magnesium formate dihydrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
magnesium;diformate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Mg.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEHGXYXBKVHLW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210484 | |
| Record name | Magnesium formate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Soluble in water; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Magnesium formate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6150-82-9 | |
| Record name | Magnesium formate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium formate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM FORMATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z0F17XFMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Magnesium formate dihydrate?
A1: this compound crystallizes in the monoclinic space group P21/c. Its structure consists of one-dimensional chains of magnesium ions bridged by oxygen atoms from the formate groups. [, , ] The dihydrate form contains two water molecules per formula unit, which are also involved in hydrogen bonding within the crystal lattice. [, , ]
Q2: How does this compound behave upon heating?
A2: Thermal decomposition studies reveal that this compound undergoes dehydration upon heating, losing its water molecules. [] This process often leads to the formation of anhydrous Magnesium formate. [] Further heating results in the decomposition of the formate, yielding products like magnesium oxide. []
Q3: Are there alternative methods to obtain anhydrous Magnesium formate?
A3: Yes, anhydrous Magnesium formate can be synthesized directly without the dehydration step. This involves reacting this compound with formic acid under solvothermal conditions. [] This method avoids the formation of amorphous intermediates often observed during the dehydration of the dihydrate. []
Q4: What are the potential applications of this compound?
A4: While not extensively discussed in the provided research, this compound's potential applications stem from its behavior in solution and its thermal decomposition properties. For instance, it can be used as a precursor for the synthesis of magnesium-based materials with controlled morphology and properties. Additionally, it has been investigated for its potential use in snow and ice control formulations, although compatibility issues with other deicing chemicals have been reported. []
Q5: What compatibility issues are associated with using this compound in deicing formulations?
A5: Laboratory investigations have shown that this compound can react with certain deicing chemicals, specifically those containing acetates or formates. [] For example, when blended with a sodium acetate deicer or a potassium formate deicer, this compound can form precipitates like magnesium acetate tetrahydrate or this compound, respectively. [] These precipitates can impact the effectiveness and performance of the deicing formulations.
Q6: Have there been any high-resolution studies of this compound's electron density?
A6: Yes, a study using high-energy synchrotron radiation and an X-ray image intensifier/CCD detector has been performed on this compound. [] This study successfully obtained high-quality electron difference density maps, offering valuable insights into the compound's electronic structure and bonding characteristics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)




![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)




